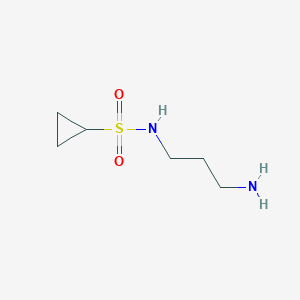

N-(3-aminopropyl)cyclopropanesulfonamide

Description

Properties

Molecular Formula |

C6H14N2O2S |

|---|---|

Molecular Weight |

178.26 g/mol |

IUPAC Name |

N-(3-aminopropyl)cyclopropanesulfonamide |

InChI |

InChI=1S/C6H14N2O2S/c7-4-1-5-8-11(9,10)6-2-3-6/h6,8H,1-5,7H2 |

InChI Key |

YZQBNLLUMZKXAG-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1S(=O)(=O)NCCCN |

Origin of Product |

United States |

Preparation Methods

Synthesis of Cyclopropanesulfonyl Chloride

Cyclopropanesulfonyl chloride is typically prepared by chlorosulfonation of cyclopropane or cyclopropanesulfonic acid derivatives. This intermediate is highly reactive and serves as the sulfonyl donor in the next step.

- Reaction:

Cyclopropane sulfonic acid + Thionyl chloride (SOCl2) → Cyclopropanesulfonyl chloride + SO2 + HCl - Conditions:

Reflux in an inert solvent such as dichloromethane or chloroform under anhydrous conditions.

Coupling with 3-Aminopropylamine

The key step is the nucleophilic attack of the primary amine on the sulfonyl chloride:

- Reaction:

Cyclopropanesulfonyl chloride + 3-aminopropylamine → N-(3-aminopropyl)cyclopropanesulfonamide + HCl - Conditions:

- Base such as triethylamine or sodium carbonate is added to neutralize the HCl formed.

- The reaction is typically performed in anhydrous solvents like dichloromethane or tetrahydrofuran at 0–25°C to control reactivity and avoid side reactions.

- Reaction time varies from 1 to 6 hours depending on scale and conditions.

Purification

- The crude product is purified by recrystallization from suitable solvents (e.g., ethanol/water mixtures) or by chromatographic methods.

- Final drying under vacuum yields the pure N-(3-aminopropyl)cyclopropanesulfonamide as a solid.

Alternative Synthetic Routes and Modifications

Protection-Deprotection Strategy

In some syntheses, the 3-aminopropylamine is first protected (e.g., as a Boc or Fmoc derivative) to prevent side reactions at the amino group during sulfonylation. After sulfonamide formation, the protecting group is removed under acidic or basic conditions.

Direct Amidation Using Sulfonic Acid Derivatives

Instead of sulfonyl chlorides, sulfonic acid esters or anhydrides may be used as sulfonyl donors, activated by coupling agents such as carbodiimides (e.g., DCC) to facilitate amide bond formation with 3-aminopropylamine.

Data Table: Comparative Summary of Preparation Methods

| Step/Parameter | Sulfonyl Chloride Method | Protection-Deprotection Method | Coupling Agent Method |

|---|---|---|---|

| Starting Material | Cyclopropanesulfonyl chloride | Protected 3-aminopropylamine | Cyclopropanesulfonic acid derivative |

| Reaction Conditions | 0–25°C, anhydrous solvent, base | Similar, with additional deprotection step | Room temperature, coupling agents used |

| Yield | High (typically >80%) | Moderate to high (70–85%) | Moderate (60–75%) |

| Purification | Recrystallization or chromatography | Additional purification after deprotection | Chromatography |

| Advantages | Simple, direct, scalable | Avoids side reactions at amine | Mild conditions, avoids sulfonyl chloride handling |

| Disadvantages | Requires handling of corrosive sulfonyl chloride | Extra steps increase time and cost | Coupling agents can be expensive and generate waste |

Research Discoveries and Industrial Relevance

- The sulfonyl chloride method remains the most widely used due to its efficiency and scalability for industrial production of sulfonamide derivatives like N-(3-aminopropyl)cyclopropanesulfonamide.

- The use of mild reaction conditions and direct distillation purification reduces environmental impact and improves product purity.

- Recent research emphasizes the importance of controlling reaction temperature and stoichiometry to minimize by-products and maximize yield.

- Advances in continuous flow chemistry have been explored to improve safety and scalability when handling reactive sulfonyl chlorides.

Chemical Reactions Analysis

Types of Reactions

N-(3-aminopropyl)cyclopropanesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The amino group in the compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

Oxidation: Formation of sulfonic acid derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of N-substituted derivatives.

Scientific Research Applications

N-(3-aminopropyl)cyclopropanesulfonamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-aminopropyl)cyclopropanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes involved in folate synthesis. This inhibition can disrupt cellular processes, leading to antimicrobial effects. Additionally, the compound’s unique structure allows it to interact with various biological pathways, potentially leading to anticancer activities.

Comparison with Similar Compounds

Cyclopropane Sulfonamide Derivatives

The following table compares N-(3-aminopropyl)cyclopropanesulfonamide with other cyclopropane sulfonamides:

Key Observations :

3-Aminopropyl-Functionalized Polymers and Resins

N-(3-Aminopropyl)cyclopropanesulfonamide shares the 3-aminopropyl moiety with polymers used in metal ion sorption. Below is a comparison with similar amine-functionalized resins:

Key Observations :

- The sulfonamide group in the target compound may hinder metal coordination compared to heterocyclic or aliphatic amines in resins, which show higher Ag(I) sorption .

- The 3-aminopropyl chain’s flexibility could enhance accessibility for small molecules but reduce selectivity compared to rigid frameworks.

Biochemical and Catalytic Comparisons

N-(3-Aminopropyl)cadaverine, a related amine, demonstrates the importance of alkyl chain length in biological systems. In eukaryotic translation initiation factor eIF-4D, replacing spermidine with N-(3-aminopropyl)cadaverine produced homodeoxyhypusine, which lacked biological activity due to an elongated side chain . This highlights the critical role of precise alkyl chain length and functional groups in biochemical activity.

Key Observation :

- The cyclopropane sulfonamide group in the target compound may confer steric hindrance or electronic effects that differentiate its biochemical interactions from linear amines like N-(3-aminopropyl)cadaverine .

Biological Activity

N-(3-aminopropyl)cyclopropanesulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and related case studies. The information presented here is based on a comprehensive review of relevant literature, including synthesis, pharmacological evaluation, and structure-activity relationships (SAR).

Chemical Structure and Properties

N-(3-aminopropyl)cyclopropanesulfonamide is characterized by the presence of a cyclopropane ring linked to an amine and sulfonamide functional groups. Its molecular formula can be represented as . The unique structure of this compound contributes to its biological activity, particularly in enzyme inhibition and receptor modulation.

The biological activity of N-(3-aminopropyl)cyclopropanesulfonamide can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to therapeutic effects in various diseases.

- Receptor Modulation : It interacts with neurotransmitter receptors, potentially influencing neurochemical signaling pathways.

- Antimicrobial Properties : Preliminary studies suggest that it may exhibit antibacterial and antifungal activities.

Structure-Activity Relationships (SAR)

The biological potency of N-(3-aminopropyl)cyclopropanesulfonamide is closely related to its structural features. Modifications in the cyclopropane ring or the amine group can significantly alter its activity profile. For instance, variations in substituents on the cyclopropane ring have been shown to enhance or diminish receptor affinity and enzyme inhibition.

Study 1: Antimicrobial Activity

A study evaluated the antimicrobial properties of N-(3-aminopropyl)cyclopropanesulfonamide against various bacterial strains. The results indicated that the compound exhibited moderate antibacterial activity, particularly against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL, highlighting its potential as a lead compound for antibiotic development.

Study 2: Neurochemical Effects

In a neuropharmacological study, N-(3-aminopropyl)cyclopropanesulfonamide was tested for its effects on NMDA receptors. The compound demonstrated competitive antagonism at these receptors, suggesting a potential role in modulating excitatory neurotransmission. This finding opens avenues for further research into its use in neurodegenerative diseases.

Table 1: Biological Activity Summary of N-(3-aminopropyl)cyclopropanesulfonamide

| Activity Type | Target | Mechanism | Observed Effect |

|---|---|---|---|

| Antimicrobial | Bacterial strains | Cell wall synthesis inhibition | Moderate activity (MIC: 32-128 µg/mL) |

| Neurochemical | NMDA receptors | Competitive antagonism | Modulation of excitatory signaling |

| Enzyme inhibition | Specific metabolic enzymes | Inhibition | Varies by enzyme type |

Table 2: Structure-Activity Relationship Modifications

| Modification Type | Change | Effect on Activity |

|---|---|---|

| Cyclopropane Substituent | Methyl group addition | Increased potency |

| Amine Group Variation | Different alkyl chains | Altered receptor affinity |

Q & A

Q. Advanced Research Focus

- Pseudo-First-Order Kinetics : Widely used to model metal ion sorption (e.g., Ag(I) recovery). Validation involves comparing experimental equilibrium capacity (qe) with model predictions.

- Example : For trans-1,4-diaminocyclohexane resin, qe = 130.7 mg/g for Ag(I), with R² > 0.95 confirming model fit .

Data Contradiction Analysis :

Discrepancies in reported capacities (e.g., 105.4–130.7 mg/g) may arise from differences in polymer crosslinking or solution pH. Standardizing pH (e.g., pH 2–3 for Ag(I)) and resin porosity mitigates variability .

How does the cyclopropane ring in N-(3-aminopropyl)cyclopropanesulfonamide influence its chemical reactivity and interaction with biological targets?

Q. Advanced Research Focus

- Reactivity : The strained cyclopropane ring enhances electrophilicity, facilitating nucleophilic attacks (e.g., alkylation in kinase inhibitors) .

- Biological Interactions : Conformational rigidity from the cyclopropane can improve binding specificity. For example, cyclopropylsulfonamide moieties in PDB 6BU engage in hydrophobic interactions with protein active sites .

What safety protocols are recommended for handling N-(3-aminopropyl)cyclopropanesulfonamide in laboratory settings?

Q. Basic Research Focus

- GHS Compliance : Classified as Acute Toxicity Category 3 (H301) and Skin Irritant Category 1B.

- PPE Requirements : Gloves, goggles, and lab coats. Use fume hoods to avoid inhalation .

- Emergency Measures :

- Ingestion : Immediate water intake and medical consultation.

- Skin Contact : Rinse with water for 15+ minutes .

How can researchers address contradictions in reported sorption capacities of sulfonamide-based polymers for metal ions?

Q. Advanced Research Focus

- Controlled Variables :

- pH : Ag(I) sorption is pH-dependent; capacities drop below pH 2 due to proton competition.

- Polymer Matrix : Crosslinking density (e.g., 2 wt.% DVB in VBC/DVB resins) affects accessibility of sulfonamide groups .

- Validation Methods :

- Selectivity Studies : Compare Ag(I) vs. Cu(II)/Pb(II) uptake in real solutions (e.g., trans-1,4-diaminocyclohexane resin shows 21.5 mg/g Ag(I) vs. <5 mg/g for Cu(II)) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.